3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine
Description
Properties
CAS No. |
51725-31-6 |
|---|---|
Molecular Formula |
C15H12I3NO3 |
Molecular Weight |
634.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
InChI Key |
RYNFIHJMHIOLDH-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Direct Iodination and Sulfation
Iodination of L-Tyrosine Precursors
The synthesis begins with L-tyrosine as the starting material. Sequential iodination at the 3,5 positions of the phenolic ring is achieved using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. A critical intermediate, 3,5-diiodo-L-tyrosine (DIT), is formed through this step. Subsequent coupling with 3-iodophenol introduces the O-(3-iodophenyl) group.
Reaction Conditions:
Alternative Routes via Protected Intermediates
Large-Scale Industrial Synthesis
Patent-Based Methods
Patents by Bracco Imaging S.p.A. disclose scalable processes for T3S production:
Process Highlights:
- Starting Material : 3,5-Diiodo-O-(4-hydroxy-3-iodophenyl)-L-tyrosine (T2).
- Sulfation : T2 is treated with ClSO₃H in DMAC, yielding T3S monosodium salt.
- Purification : Crystallization from acetone/water mixtures (purity >98% by HPLC).
Data Table: Comparative Analysis of Patent Methods
Challenges and Innovations in Purification
Crystallization Techniques
T3S’s low solubility in polar solvents necessitates optimized crystallization protocols:
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove iodine atoms, converting the compound back to less iodinated forms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less iodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine and related iodinated tyrosine derivatives:
Pharmacokinetic and Metabolic Differences
- Renal Excretion: Mono-substituted tyrosine derivatives (e.g., MIT) are reabsorbed by renal tubules, while di-substituted derivatives like DIT are secreted . The tri-substituted structure of this compound may enhance tubular secretion, though steric effects from the bulky phenyl group could alter this behavior.
Q & A
Q. What is the role of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine in thyroid hormone biosynthesis?
This compound is structurally related to diiodotyrosine (DIT), a precursor in thyroid hormone synthesis. In vivo, DIT residues couple to form thyroxine (T4) and triiodothyronine (T3). The iodinated aromatic rings enable oxidative coupling via thyroid peroxidase, highlighting its potential as a biochemical intermediate . Methodologically, researchers can study its incorporation into hormone precursors using radioisotope labeling or enzyme assays .
Q. What analytical methods are recommended for characterizing iodinated tyrosine derivatives?
Thin-layer chromatography (TLC) with solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) is effective for separating nitrosated or nitrated derivatives. Post-chromatographic detection with ninhydrin spray distinguishes amino group reactivity, while UV-Vis spectrophotometry (400–540 nm) quantifies absorbance shifts caused by nitrosation/nitration .
Q. How is the structural integrity of iodinated tyrosine derivatives validated?
Combined techniques such as 3D electron diffraction (3D-ED), powder X-ray diffraction (XRD), and solid-state NMR are critical. For example, polymorphic forms of tyrosine derivatives can be resolved using Rietveld refinement and AIRSS computational predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in TLC mobility data for nitrotyrosine vs. nitrosated derivatives?
Discrepancies arise due to differing reaction pathways (e.g., nitration vs. nitrosation). In TLC, nitrotyrosine exhibits higher mobility and yellow coloration with ninhydrin, while nitrosated derivatives show pinkish-brown hues. Confirmatory UV-Vis analysis (e.g., absorbance peaks at 400–480 nm for nitrosated products) and mass spectrometry are recommended to validate structural assignments .
Q. What considerations are essential when designing in vivo studies to assess the metabolic fate of iodinated tyrosine derivatives?
Key factors include:
- Dose optimization : Balance between physiological relevance and avoidance of thyroid disruption (e.g., 5–20 mg/kg in rabbit models) .
- Tracer methods : Use of radiolabeled isotopes (e.g., ¹³¹I) to track metabolic incorporation while minimizing chemical substitution (<1 iodine atom/molecule) .
- Endpoint selection : Monitor thyroid hormone levels (T3/T4), urinary iodine excretion, and hepatic deiodinase activity .
Q. How can TLC conditions be optimized to separate iodinated tyrosine derivatives with similar polarity?
Multiresponse optimization frameworks, as demonstrated for tyrosinase assays, can be adapted. Variables include solvent composition, plate saturation (e.g., ammonia vapor), and detection reagents. A design-of-experiments (DoE) approach using software tools (e.g., Design-Expert®) improves resolution and reduces false positives .
Q. What are the challenges in radiolabeling tyrosine derivatives with iodine isotopes, and how can they be mitigated?
Challenges include:
- Carrier-free contamination : Use high-purity ¹³¹I and minimize protein quantities (e.g., 5 µg) to avoid over-iodination.
- Immunoreactivity loss : Limit substitution to 0.5–1.0 iodine atoms/molecule, as higher levels degrade protein function .
- Degradation control : Purify labeled products via size-exclusion chromatography to remove unreacted iodine.
Q. How should discrepancies in UV-Vis spectral data for reaction products be addressed?
Nitrosation (e.g., by nitrite) increases absorbance at 400–480 nm, while nitration (e.g., peroxynitrite) shifts peaks beyond 500 nm. Use kinetic assays to distinguish transient intermediates and validate with HPLC-MS for unambiguous identification .
Safety and Handling
Q. What are the key safety protocols for handling this compound?
Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral/dermal/inhalation routes). Required precautions include:
- Ventilation : Use fume hoods for powder handling.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : +4°C in airtight, light-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
